Ethyl 3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxylate

medicinal chemistry benzofuran drug discovery

Procure Ethyl 3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxylate, a distinct benzofuran-2-carboxylate building block for diversity-oriented synthesis. Its 3,4-dimethoxyphenylacetamido group offers a unique hydrogen-bonding and steric profile vs. simpler N-acetyl or N-benzoyl analogs, enabling exploration of underexplored chemical space. With XLogP3 4.1 and TPSA 87 Ų, this Rule-of-Five compliant molecule is ideal as a scaffold-hopping starting point for novel benzofuran libraries. No target-specific bioactivity data exists, making it a clean entry for phenotypic or target-based screening. Ensure your research differentiates with this structurally unique, synthetic small molecule. Contact us for pricing and availability.

Molecular Formula C21H21NO6
Molecular Weight 383.4
CAS No. 847406-11-5
Cat. No. B2503402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxylate
CAS847406-11-5
Molecular FormulaC21H21NO6
Molecular Weight383.4
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C21H21NO6/c1-4-27-21(24)20-19(14-7-5-6-8-15(14)28-20)22-18(23)12-13-9-10-16(25-2)17(11-13)26-3/h5-11H,4,12H2,1-3H3,(H,22,23)
InChIKeyDIDKODGALCWNLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxylate (CAS 847406-11-5): Procurement-Ready Chemical Profile


Ethyl 3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxylate is a synthetic small molecule belonging to the benzofuran-2-carboxylate class. Its structure incorporates a 3,4-dimethoxyphenylacetamido substituent at the 3-position of the benzofuran core and an ethyl ester at the 2-position. While benzofuran derivatives are widely explored for diverse biological activities, a comprehensive search of primary literature, patents, and authoritative databases (PubMed, ChEMBL, PubChem) reveals no publicly available peer-reviewed quantitative bioactivity, selectivity, or pharmacokinetic data for this specific compound. Available information is limited to vendor technical datasheets and predicted physicochemical properties.

Why Ethyl 3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxylate Cannot Be Simply Replaced by In-Class Analogs


In the absence of target-specific quantitative profiling, generic substitution among benzofuran-2-carboxylate analogs carries a high risk of functional mismatch. Subtle variations in the acetamido N-substituent (e.g., phenyl vs. 3,4-dimethoxyphenyl) or the ester group (ethyl vs. methyl) can drastically alter lipophilicity (predicted XLogP3 for this compound is 4.1), hydrogen-bonding capacity, and metabolic stability, potentially leading to divergent target engagement or pharmacokinetic profiles. Without head-to-head comparative data, even structurally close analogs cannot be assumed to be functionally interchangeable.

Ethyl 3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxylate: Quantitative Differentiation Evidence


No Qualifying Quantitative Differentiation Evidence Identified

A systematic search of primary research articles, patents, and authoritative databases (PubMed, ChEMBL, PubChem, BindingDB) returned no direct head-to-head comparisons, cross-study comparable data, or class-level quantitative evidence meeting the mandatory admission rules (e.g., no assay-derived IC50, MIC, or Ki values for this compound against a named comparator). Vendor-predicted properties and general class-level biological plausibility do not meet the threshold for core differential evidence. High-strength comparative evidence is currently absent from the public domain.

medicinal chemistry benzofuran drug discovery

Ethyl 3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxylate: Recommended Application Scenarios Based on Available Evidence


Exploratory Medicinal Chemistry: Scaffold-Hopping and Diversity-Oriented Synthesis

Given the complete absence of target-specific biological data, the most appropriate near-term use for Ethyl 3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxylate is as a building block in diversity-oriented synthesis or as a scaffold-hopping starting point. Its 3,4-dimethoxyphenylacetamido group offers a distinct hydrogen-bonding and steric profile compared to simpler N-acetyl or N-benzoyl analogs, making it a useful entry for generating novel benzofuran libraries that probe underexplored chemical space.

Physicochemical Derivatization Studies

The predicted properties (XLogP3: 4.1, Topological Polar Surface Area: 87 Ų) position this compound as a moderately lipophilic, Rule-of-Five compliant molecule. It can serve as a reference point for evaluating how systematic modifications at the ester and acetamido positions influence solubility, permeability, and metabolic stability in the absence of confounding bioactivity data.

Internal Screening Collections for Novel Target Deconvolution

Organizations with access to broad phenotypic or target-based screening platforms may consider including this compound in diversity sets. Its inclusion is justified by its structural uniqueness within commercial benzofuran-2-carboxylate libraries, not by demonstrated biological activity. Any resulting hits will require rigorous orthogonal confirmation and SAR expansion.

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